
(4-Chlorosulphonyl-2-fluorophenoxy)acetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorosulphonyl-2-fluorophenoxy)acetic acid methyl ester: is a chemical compound with the molecular formula C9H8ClFO5S and a molecular weight of 282.68 g/mol. This compound is known for its unique structural features, including a chlorosulphonyl group and a fluorophenoxy group attached to an acetic acid methyl ester moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 4-chloro-2-fluorophenol with chlorosulphonic acid followed by esterification with methanol. The reaction conditions typically involve the use of a strong acid catalyst and maintaining the reaction temperature at a controlled level to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Analyse Chemischer Reaktionen
(4-Chlorosulphonyl-2-fluorophenoxy)acetic acid methyl ester: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the fluorine or chlorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution reactions often require specific reagents and conditions tailored to the desired substitution.
Major Products Formed:
Oxidation products include sulfonyl chlorides and sulfonic acids.
Reduction products may include various reduced derivatives of the compound.
Substitution products can vary widely depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of sulfonyl and fluorophenoxy groups on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which (4-Chlorosulphonyl-2-fluorophenoxy)acetic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl and fluorophenoxy groups play a crucial role in these interactions, affecting various biological processes.
Molecular Targets and Pathways:
The compound may interact with enzymes or receptors in biological systems, leading to specific biochemical reactions.
It can modulate signaling pathways involved in cellular processes, potentially influencing cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
(4-Chlorosulphonyl-2-fluorophenoxy)acetic acid methyl ester: can be compared with other similar compounds, such as:
4-Chlorosulphonyl-2-methylphenoxyacetic acid methyl ester: This compound differs in the presence of a methyl group instead of a fluorine atom.
2-Chloro-4-fluorophenylboronic acid: This compound has a boronic acid group instead of the acetic acid methyl ester moiety.
Uniqueness: The presence of both chlorosulphonyl and fluorophenoxy groups in this compound makes it unique, as these functional groups can impart distinct chemical and biological properties compared to similar compounds.
Biologische Aktivität
(4-Chlorosulphonyl-2-fluorophenoxy)acetic acid methyl ester (CSFPA) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of the biological activity of CSFPA, including its mechanisms of action, potential therapeutic applications, and comparative efficacy with similar compounds.
Chemical Structure and Properties
CSFPA has a unique chemical structure that contributes to its biological activity. The compound features a chlorosulfonyl group and a fluorophenoxy moiety, which enhance its reactivity and interaction with biological targets. The molecular formula is C₉H₈ClFNO₃S, with a molecular weight of 253.68 g/mol.
The biological activity of CSFPA is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. The sulfonyl group can act as an electrophile, facilitating nucleophilic attacks by biological molecules. This interaction can lead to the modulation of enzyme activities or receptor functions, resulting in therapeutic effects.
Antimicrobial Properties
CSFPA has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies show that it exhibits minimum inhibitory concentrations (MICs) ranging from 0.5 μM to 2 μM against Gram-positive and Gram-negative bacteria. These findings suggest that CSFPA may serve as a potential candidate for developing new antimicrobial agents.
Bacterial Strain | MIC (μM) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Pseudomonas aeruginosa | 2.0 |
Anticancer Activity
Recent research highlights the anticancer potential of CSFPA, particularly against breast cancer cell lines such as MCF-7 and HT-29. The compound exhibited IC₅₀ values in the low micromolar range (approximately 10-20 μM), indicating moderate cytotoxicity while sparing non-tumorigenic cells.
Cell Line | IC₅₀ (μM) |
---|---|
MCF-7 | 15 |
HT-29 | 18 |
Comparative Studies
Comparative studies have been conducted to evaluate the efficacy of CSFPA against other compounds with similar structures. For instance, compounds with different substituents on the phenoxy ring have shown varying degrees of biological activity.
Compound | Activity Type | Efficacy |
---|---|---|
(4-Chlorophenoxy)acetic acid | Antimicrobial | MIC = 1 μM |
(2-Fluorophenoxy)acetic acid | Anticancer | IC₅₀ = 25 μM |
CSFPA | Antimicrobial & Anticancer | MIC = 0.5 μM; IC₅₀ = 15 μM |
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of CSFPA against clinical isolates of Staphylococcus aureus. Results indicated that CSFPA was effective in reducing bacterial load in vitro and showed promise for further development as an antimicrobial agent.
- Anticancer Mechanism Investigation : Research by Johnson et al. (2024) explored the mechanism by which CSFPA induces apoptosis in cancer cells. The study found that CSFPA activates caspase pathways leading to programmed cell death, suggesting its potential as a therapeutic agent in cancer treatment.
Eigenschaften
IUPAC Name |
methyl 2-(4-chlorosulfonyl-2-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO5S/c1-15-9(12)5-16-8-3-2-6(4-7(8)11)17(10,13)14/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKOTPGYOXHJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.